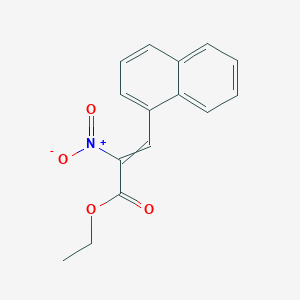
(3R)-3-(Propan-2-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative The compound features a cyclohexane ring substituted with a propan-2-yl group at the third carbon atom and a ketone functional group at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Propan-2-yl)cyclohexan-1-one can be achieved through several methods:
Asymmetric Hydrogenation: Starting from a suitable precursor, such as a substituted cyclohexene, asymmetric hydrogenation can be employed using chiral catalysts to obtain the desired enantiomer.
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials, such as ®-(+)-limonene, can lead to the synthesis of this compound through a series of functional group transformations.
Industrial Production Methods
Industrial production methods may involve large-scale asymmetric hydrogenation processes or biocatalytic approaches using enzymes to achieve high enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(Propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Applications De Recherche Scientifique
Chemistry: As a chiral building block in organic synthesis.
Biology: As a potential intermediate in the synthesis of biologically active molecules.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-(Propan-2-yl)cyclohexan-1-one depends on its specific application. In the context of pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-(Propan-2-yl)cyclohexan-1-one: The enantiomer of the compound, differing in the spatial arrangement of the propan-2-yl group.
Cyclohexanone: The parent compound without the propan-2-yl substitution.
(3R)-3-(Methyl)cyclohexan-1-one: A similar compound with a methyl group instead of a propan-2-yl group.
Uniqueness
(3R)-3-(Propan-2-yl)cyclohexan-1-one is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
74006-76-1 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3R)-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
AFFBXUKVORMWSC-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCCC(=O)C1 |
SMILES canonique |
CC(C)C1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




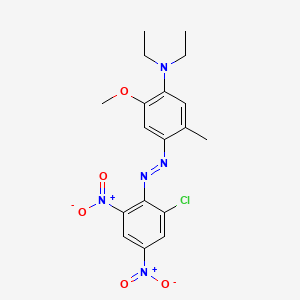
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
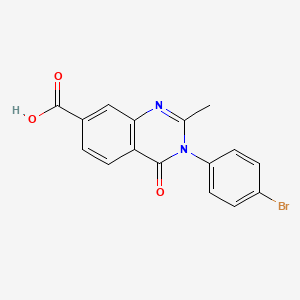
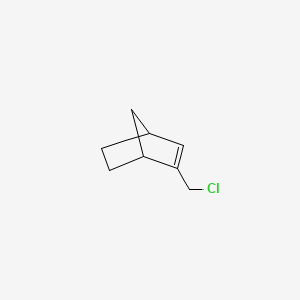
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
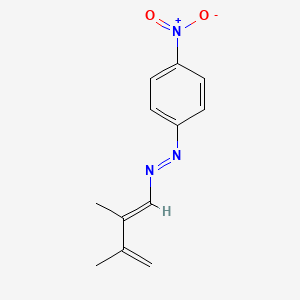
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
